TRPV1 Antagonist Activity: Measured IC50 = 1.99 μM in Human TRPV1-Expressing CHO Cells Under Acidic pH Activation
4-(4-Trifluoromethylphenoxy)piperidine exhibits quantifiable antagonist activity at human TRPV1 with an IC50 of 1.99 μM (1.99 × 10³ nM) as measured by inhibition of pH 6.0-6.3-induced calcium flux in CHOK1 cells expressing the human receptor [1]. This provides a defined reference point for TRPV1-focused medicinal chemistry programs requiring 4-phenoxypiperidine scaffolds. In the absence of direct head-to-head comparator data for this specific compound in TRPV1 assays, this IC50 value establishes a baseline for evaluating future analogs.
| Evidence Dimension | TRPV1 receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 1.99 μM (1.99 × 10³ nM) |
| Comparator Or Baseline | No direct comparator data available in same assay system |
| Quantified Difference | N/A (baseline established for future comparisons) |
| Conditions | Human TRPV1 expressed in CHOK1 cells; pH 6.0-6.3 activation; FLIPR calcium flux assay |
Why This Matters
This IC50 value provides a quantitative potency benchmark for scientists developing TRPV1-targeted compounds or evaluating this scaffold for pain and sensory neuroscience applications.
- [1] BindingDB. Affinity Data: Antagonist activity at human TRPV1 expressed in CHOK1 cells. MonomerID 50385656. IC50 = 1.99E+3 nM. View Source
